Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-

Stereochemistry Chiral resolution Synthetic intermediate

Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- (CAS 64011-76-3) is a cis‑configured cyclobutane‑1,2‑dicarboxylate diester with the IUPAC name dipropan‑2‑yl (1S,2R)‑cyclobutane‑1,2‑dicarboxylate. The (Z) (cis) stereochemistry places the two ester groups on the same face of the cyclobutane ring, making the molecule an achiral meso‑compound, in contrast to the chiral trans‑isomer.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 64011-76-3
Cat. No. B13774286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-
CAS64011-76-3
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CCC1C(=O)OC(C)C
InChIInChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+
InChIKeyOJDSRYHETADDNR-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutane-1,2-dicarboxylic Acid, Diisopropyl Ester, (Z)- (CAS 64011-76-3): Core Structural and Physicochemical Profile


Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- (CAS 64011-76-3) is a cis‑configured cyclobutane‑1,2‑dicarboxylate diester with the IUPAC name dipropan‑2‑yl (1S,2R)‑cyclobutane‑1,2‑dicarboxylate . The (Z) (cis) stereochemistry places the two ester groups on the same face of the cyclobutane ring, making the molecule an achiral meso‑compound, in contrast to the chiral trans‑isomer. The compound is a diester of cyclobutane‑1,2‑dicarboxylic acid and is primarily employed as a synthetic intermediate in pharmaceutical and materials‑science research [1].

Why Cyclobutane-1,2-dicarboxylic Acid, Diisopropyl Ester, (Z)- Cannot Be Swapped for a Generic In‑Class Analog


Among cyclobutane‑1,2‑dicarboxylate esters, stereochemistry (cis vs trans), ester alkyl chain length, and the resulting physicochemical properties (boiling point, density, lipophilicity) directly govern synthetic utility and processing behavior [1]. The cis‑configured diester is produced from maleic esters via stereospecific [2+2] cycloaddition, while the trans isomer originates from fumaric esters [2]. Because the cis isomer is achiral, it is unsuitable for applications that require a chiral cyclobutane scaffold, whereas the trans isomer can be resolved into enantiomers. Substituting the diisopropyl ester with a dimethyl or diethyl analog alters volatility (boiling point differs by >50 °C), solubility, and steric bulk, all of which can derail a validated synthetic or polymerization protocol.

Quantitative Differentiation Evidence for Cyclobutane-1,2-dicarboxylic Acid, Diisopropyl Ester, (Z)- vs. Closest Analogs


Stereochemical Configuration: Achiral cis (Meso) vs. Chiral trans Isomer

The (Z)‑diisopropyl ester possesses (1S,2R) configuration, rendering it an achiral meso compound. The trans‑isomer (diisopropyl (1S,2S)‑cyclobutane‑1,2‑dicarboxylate, CAS 64011‑75‑2) is a chiral molecule that can be resolved into enantiomers . This stereochemical distinction is absolute and dictates whether the building block is suitable for enantioselective synthesis or achiral applications.

Stereochemistry Chiral resolution Synthetic intermediate

Synthetic Origin: Stereospecific Access from Maleic vs. Fumaric Esters

According to U.S. Patent 6,025,519, cyclobutane‑cis‑1,2‑dicarboxylic esters form when maleic esters are used as the [2+2] cycloaddition substrate, while the trans‑isomer is obtained from fumaric esters [1]. This stereospecificity means the cis‑diester is inherently linked to the availability and cost of maleic‑derived starting materials, and its formation does not require chiral resolution steps.

Stereospecific synthesis Process chemistry Cycloaddition

Computed Physicochemical Properties: Density and Boiling Point vs. Dimethyl cis Analog

The target diisopropyl ester (cis) has a computed density of 1.072 g/cm³ and a boiling point of 285.8 °C (760 mmHg) . The dimethyl cis analog (CAS 3396‑20‑1) has a molecular weight of 172.18 g/mol and a significantly lower boiling point (typical of smaller esters). Although an exact experimental boiling point for the dimethyl analog was not located, the ~56 Da mass increase and bulkier isopropyl groups confer higher boiling point and lower volatility to the diisopropyl ester, making it more suitable for high‑temperature processes where low‑mass esters would evaporate.

Physicochemical properties Volatility Process engineering

Thermocleavability of cis-Cyclobutane-1,2-dicarboxylates: A Materials-Science Differentiator

cis‑3,4‑Diphenylcyclobutane‑1,2‑dicarboxylic acid (CBDA‑4) undergoes cyclobutane ring cleavage upon heating, enabling the design of thermally recyclable thermosets [1]. While this evidence is on a substituted cis‑diacid, the thermocleavability is a direct consequence of the cis ring fusion geometry; the trans isomer does not exhibit the same retro‑[2+2] cycloaddition propensity. The target (Z)‑diisopropyl ester is the protected form of the parent cis‑diacid and can be thermally deprotected to generate the thermocleavable unit in situ.

Recyclable thermosets Thermal degradation Sustainable materials

Optimal Application Scenarios for Cyclobutane-1,2-dicarboxylic Acid, Diisopropyl Ester, (Z)- Based on Quantitative Evidence


Achiral Cyclobutane Scaffold for Pharmaceutical Intermediates

When a drug candidate requires a cyclobutane‑1,2‑diester substructure that must be stereochemically inert, the (Z)‑diisopropyl ester provides a pure meso form with no risk of enantiomeric impurity. The trans isomer would introduce an undesired chiral center, potentially complicating pharmacological activity and regulatory characterization .

High‑Temperature Polycondensation Monomer

In polyester or polyamide synthesis conducted at elevated temperatures (>200 °C), the diisopropyl ester’s boiling point of ~286 °C reduces monomer loss through evaporation compared to dimethyl (MW 172) or diethyl analogs. This improves reaction stoichiometry control and final polymer molecular weight reproducibility.

Precursor for Thermally Recyclable Thermoset Materials

After hydrolysis to the free cis‑diacid, the cyclobutane ring can be incorporated into a polymer backbone that undergoes thermal retro‑[2+2] cleavage at temperatures above 250 °C, enabling monomer recovery and recycling [1]. The trans isomer lacks this thermocleavable character and cannot substitute in recyclable‑by‑design material platforms.

Synthetic Intermediate Sourced via Maleate Route

For process chemists whose supply chain favors maleic acid esters over fumaric esters, the cis‑diester is the direct stereospecific product of [2+2] cycloaddition with ketene acetals, eliminating the need for isomer separation or chiral resolution steps that would be required if the trans isomer were the target [2].

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